2-(Chloromethyl)-5-methylpyridine basic physicochemical properties
2-(Chloromethyl)-5-methylpyridine basic physicochemical properties
This guide details the physicochemical properties, synthesis, and handling of 2-(Chloromethyl)-5-methylpyridine , a specific pyridine derivative distinct from the more common insecticide intermediate 2-chloro-5-(chloromethyl)pyridine.
CAS: 767-01-1 (Free Base) | CAS: 71670-70-7 (Hydrochloride)[1]
Part 1: Executive Technical Profile
2-(Chloromethyl)-5-methylpyridine is a bifunctional pyridine building block characterized by a reactive electrophilic chloromethyl group at the ortho position and a stable methyl group at the meta position (relative to nitrogen).
Critical Distinction: Researchers often confuse this compound with 2-Chloro-5-(chloromethyl)pyridine (CCMP).
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Target Compound: 2-(Chloromethyl)-5-methylpyridine (Reactive group: -CH₂Cl at C2; -CH₃ at C5).
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Common Impostor: CCMP (Reactive group: -CH₂Cl at C5; -Cl at C2).
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Implication: The reactivity profiles are inverted. The target compound is significantly more unstable as a free base due to the proximity of the alkylating side chain to the basic nitrogen.
Physicochemical Constants Table
| Property | Value (Free Base) | Value (HCl Salt) | Note |
| CAS Number | 767-01-1 | 71670-70-7 | Salt form is the standard commercial unit. |
| Formula | C₇H₈ClN | C₇H₉Cl₂N | |
| Mol.[2][3][4][5] Weight | 141.60 g/mol | 178.06 g/mol | |
| Physical State | Colorless to yellow oil | White to off-white solid | Free base oxidizes/polymerizes rapidly. |
| Melting Point | N/A (Oil) | >140°C (Decomp.) | Salt MP varies by hydration/purity. |
| Solubility | DCM, EtOAc, Toluene | Water, Methanol, DMSO | Free base is lipophilic; salt is hydrophilic. |
| Basicity (pKa) | ~5.5 (Pyridine N) | N/A | The free base is basic enough to self-catalyze degradation. |
| Stability | Poor (Hours to Days) | Good (Months) | Store salt at -20°C under inert gas.[6] |
Part 2: Synthesis & Manufacturing Engineering
Direct chlorination of 2,5-lutidine is rarely used due to poor selectivity (competing chlorination at the C5-methyl group). The authoritative synthetic route utilizes the Boekelheide Rearrangement , which ensures regioselectivity at the C2 position.
Protocol: The N-Oxide Rearrangement Route
This method leverages the activation of the C2-methyl group via N-oxidation, followed by rearrangement to the alcohol and subsequent chlorination.
Step 1: N-Oxidation
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Reagents: 2,5-Lutidine, H₂O₂, Acetic Acid (or mCPBA in DCM).
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Mechanism: Electrophilic attack on the pyridine nitrogen.
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Outcome: 2,5-Lutidine N-oxide.
Step 2: Boekelheide Rearrangement (Critical Step)
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Reagents: Acetic anhydride (Ac₂O).
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Conditions: Reflux (approx. 100-110°C).
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Mechanism: Acylation of the N-oxide oxygen, followed by [3,3]-sigmatropic rearrangement. This selectively moves the oxygen to the C2-methyl carbon.
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Intermediate: 5-Methyl-2-pyridylmethyl acetate.
Step 3: Hydrolysis & Chlorination
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Hydrolysis: Acidic or basic hydrolysis yields (5-methylpyridin-2-yl)methanol.
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Chlorination: Reaction with Thionyl Chloride (SOCl₂) in DCM or Toluene.
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Isolation: CRITICAL. Do not isolate the free base if possible. Precipitate directly as the hydrochloride salt by adding HCl/Dioxane or HCl/Ether.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via Boekelheide rearrangement prevents contamination with 5-chloromethyl isomers.
Part 3: Stability & Handling (The "Self-Alkylation" Hazard)
The most significant technical challenge with 2-(chloromethyl)-5-methylpyridine is its tendency to undergo intermolecular self-alkylation (quaternization) when in its free base form.
Mechanism of Degradation
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Nucleophile: The pyridine nitrogen of Molecule A.
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Electrophile: The chloromethyl carbon of Molecule B.
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Reaction: S_N2 attack forming a pyridinium salt dimer (and eventually polymer).
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Visual Indicator: The clear oil turns viscous, then opaque/dark, and finally solidifies into an insoluble mass.
Handling Protocols
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Storage: Always store as the Hydrochloride salt . The protonated nitrogen (pyridinium) is non-nucleophilic, completely halting the polymerization pathway.
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Neutralization: If the free base is required for a reaction:
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Suspend the HCl salt in the reaction solvent (e.g., DCM).
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Add a stoichiometric amount of mild base (e.g., NaHCO₃ or TEA) in situ immediately before adding the nucleophile.
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Never store the free base neat for >1 hour at room temperature.
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Reactivity Diagram
Caption: The free base rapidly degrades via self-alkylation; protonation (salt formation) is the only viable storage strategy.
Part 4: Applications in Drug Discovery
This scaffold is a critical intermediate in the synthesis of Leukotriene Biosynthesis Inhibitors , specifically those targeting the 5-Lipoxygenase Activating Protein (FLAP) .
Case Study: FLAP Inhibitors In the development of asthma and cardiovascular therapeutics, the 2-(chloromethyl)-5-methylpyridine moiety is often used to alkylate indole or quinoline cores. The 5-methyl group provides steric bulk that fits into the hydrophobic pocket of FLAP, while the pyridine nitrogen can participate in hydrogen bonding or pi-stacking interactions within the active site.
Experimental Usage Tip: When using this reagent for N-alkylation of indoles:
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Use NaH in DMF or Cs₂CO₃ in Acetonitrile .
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Add the pyridine salt directly to the base mixture; do not pre-freebase.
References
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Synthesis & Reactivity: Boekelheide, V., & Linn, W. J. (1954).[4] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.[4] Link
- FLAP Inhibitor Application:Hutchinson, J. H., et al. (2009). 5-Lipoxygenase-activating protein inhibitors: synthesis and biological activity. Journal of Medicinal Chemistry. (Contextual citation for scaffold utility in FLAP series).
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Crystallographic Data: Feng, Z. Q., et al. (2011). Crystal structure of 2-chloro-5-(chloromethyl)pyridine. (Cited for structural contrast; this refers to the isomer often confused with the target). Link
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Commercial Property Data: EvitaChem Product Entry for 2-(Chloromethyl)-5-methylpyridine (CAS 767-01-1).[7]Link[7]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine , 97% , 153476-68-7 - CookeChem [cookechem.com]
- 7. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
